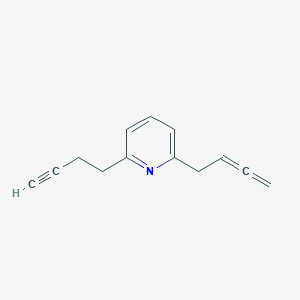
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant class of compounds due to their presence in various natural products and their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves multicomponent reactions. These reactions are favored due to their efficiency in generating molecular diversity and complexity . One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This method involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound often involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance. This is because the nitrogen of unprotected tetrahydroisoquinoline can undergo oxidation, which can limit the versatility of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the original compound, while reduction reactions yield reduced derivatives.
Applications De Recherche Scientifique
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A secondary amine with a similar core structure but lacking the methylsulfanyl and phenyl groups.
N-Benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Quinocarcin: An antitumor antibiotic with a tetrahydroisoquinoline core.
These compounds share a common tetrahydroisoquinoline scaffold but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
90265-87-5 |
|---|---|
Formule moléculaire |
C16H18ClNS |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
5-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H17NS.ClH/c1-18-15-9-5-8-13-10-17-11-14(16(13)15)12-6-3-2-4-7-12;/h2-9,14,17H,10-11H2,1H3;1H |
Clé InChI |
SXYDXMVWJIVVBW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC2=C1C(CNC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


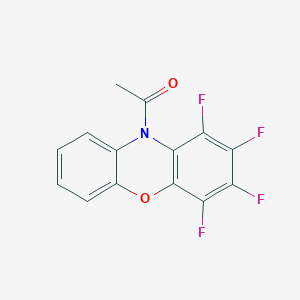
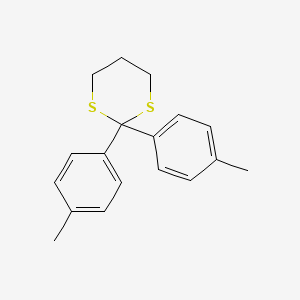
![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
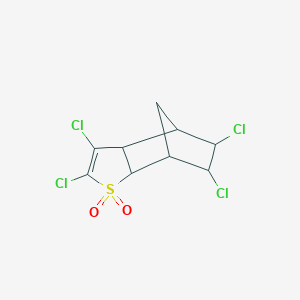
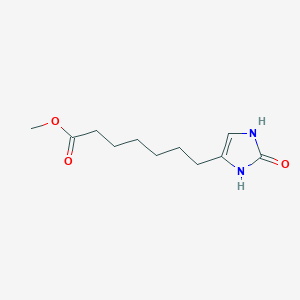

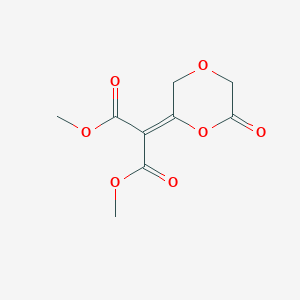
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)
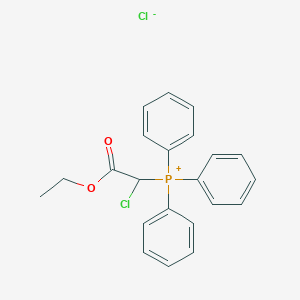
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)


